molecular formula C10H12O2 B3051899 5-Phenyltetrahydrofuran-2-ol CAS No. 36866-66-7

5-Phenyltetrahydrofuran-2-ol

Cat. No.: B3051899
CAS No.: 36866-66-7
M. Wt: 164.2 g/mol
InChI Key: BJKMPNLQUAQDTO-UHFFFAOYSA-N
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Description

5-Phenyltetrahydrofuran-2-ol is an organic compound with the molecular formula C10H12O2 It is a derivative of tetrahydrofuran, featuring a phenyl group attached to the fifth carbon and a hydroxyl group on the second carbon of the tetrahydrofuran ring

Scientific Research Applications

5-Phenyltetrahydrofuran-2-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Phenyltetrahydrofuran-2-ol involves the hydrosilylation of 4,5-dihydro-5-phenyl-2(3H)-furanone using polymethylhydrosiloxane and a titanium catalyst, followed by desilylation with sodium hydroxide in tetrahydrofuran . The reaction conditions typically include:

    Stage 1: Hydrosilylation at room temperature in toluene.

    Stage 2: Desilylation at room temperature in tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Phenyltetrahydrofuran-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.

Major Products:

    Oxidation: Formation of 5-phenyltetrahydrofuran-2-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 5-Phenyltetrahydrofuran-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Tetrahydrofuran: A simpler analog without the phenyl group.

    Phenylfuran: Lacks the tetrahydrofuran ring structure.

    5-Phenyl-2-furanol: Similar structure but with an unsaturated furan ring.

Uniqueness: 5-Phenyltetrahydrofuran-2-ol is unique due to its combination of a tetrahydrofuran ring with a phenyl group and a hydroxyl group, providing distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-phenyloxolan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKMPNLQUAQDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455717
Record name 2-Furanol, tetrahydro-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36866-66-7
Record name 2-Furanol, tetrahydro-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.1 mL of a 1.5 mol/L diisobutylaluminum hydride/toluene solution was added dropwise to a solution of 1.0 g of 5-phenyloxolane-2-one in 12 mL of toluene at −60° C., and the obtained mixture was then stirred for 30 minutes. Thereafter, 1 mL of methanol was added to the reaction mixture, and thereafter, 40 mL of a 20% potassium sodium tartrate aqueous solution was then added to the mixture at room temperature. The thus obtained mixture was stirred for 1 hour. Thereafter, the water layer was removed, and the solvent was then distilled away under reduced pressure, so as to obtain 0.98 g of 5-phenyloxolan-2-ol in the form of a colorless oily product.
Name
diisobutylaluminum hydride toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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